Acetochlor
Overview
Description
Acetochlor is a selective pre-emergent herbicide belonging to the chloroacetanilide class of herbicides. It was developed by Monsanto Company and Zeneca in the early 1970s. This compound is primarily used to control annual grasses and broadleaf weeds in crops such as corn, soybeans, and peanuts. Its chemical formula is C₁₄H₂₀ClNO₂ , and it has a molar mass of 269.77 g/mol .
Mechanism of Action
Target of Action
Acetochlor, a member of the class of herbicides known as chloroacetanilides , primarily targets the elongase and geranylgeranyl pyrophosphate (GGPP) cyclization enzymes, which are part of the gibberellin pathway . These enzymes play a crucial role in the biosynthesis of very-long-chain fatty acids (VLCFAs) in plants .
Mode of Action
This compound inhibits the activity of the elongase and GGPP cyclization enzymes . This inhibition disrupts the normal functioning of the gibberellin pathway, leading to the prevention of shoot development in susceptible species . This mode of action effectively controls the growth of weeds by preventing their emergence and growth .
Biochemical Pathways
The biochemical pathway of this compound degradation involves a series of reactions. This compound is first converted to 2′-methyl-6′-ethyl-2-chloroacetanilide (CMEPA) by Rhodococcus sp. strain T3-1. CMEPA is then converted to 2-methyl-6-ethyl aniline (MEA) by Delftia sp. strain T3-6. Finally, MEA is metabolized by Sphingobium sp. strain MEA3-1 .
Pharmacokinetics
This compound is moderately soluble in water and quite volatile . Its lipophilic nature allows it to be enriched into products during the manufacturing process . A study found that dimethyl-β-cyclodextrin (DM-β-CD) solution could decrease the apparent oil/water partition coefficient (Koil–w) of this compound, which could potentially increase the bioavailability of this compound .
Result of Action
The primary result of this compound’s action is the inhibition of weed emergence and growth . It’s important to note that this compound has been classified as a probable human carcinogen . It can cause nasal turbinate tumors via the generation of a common tissue reactive metabolite that leads to cytotoxicity and regenerative proliferation in the nasal epithelium . It is also a known thyroid disruptor .
Action Environment
The environmental fate of this compound is strongly related to its adsorption properties . Its persistence in the environment and its perceptible threats to the ecosystem and human health make it a compound of concern . In the United States, this compound is the third most frequently detected herbicide in natural waters . It can also accelerate metamorphosis in amphibians and affect the development of fish .
Preparation Methods
Acetochlor is synthesized through a two-step process starting from 2-ethyl-6-methylaniline. The first step involves reacting 2-ethyl-6-methylaniline with chloroacetyl chloride to form an anilide intermediate. This intermediate is then treated with chloromethyl ethyl ether and sodium hydroxide to produce this compound .
Industrial Production Methods:
Step 1: 2-ethyl-6-methylaniline reacts with chloroacetyl chloride to form an anilide intermediate.
Step 2: The anilide intermediate is treated with chloromethyl ethyl ether and sodium hydroxide to produce this compound
Chemical Reactions Analysis
Acetochlor undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form various metabolites. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives. Reducing agents such as sodium borohydride are commonly used.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride.
Substitution: Hydroxide ions, amines.
Major Products Formed:
- Oxidation products include various metabolites.
- Reduction products include amine derivatives.
- Substitution products depend on the nucleophile used .
Scientific Research Applications
Acetochlor has several scientific research applications, including:
Comparison with Similar Compounds
Alachlor: Used for controlling annual grasses and broadleaf weeds in crops like corn and soybeans. It has a similar mode of action but differs in its chemical structure.
Metolachlor: Another chloroacetanilide herbicide used for pre-emergent control of grasses and broadleaf weeds. It is known for its effectiveness in controlling a wide range of weed species.
Dimethenamid: Used for controlling grasses and broadleaf weeds in crops such as corn, soybeans, and peanuts.
Uniqueness of Acetochlor:
- This compound is particularly effective in controlling certain weed species that are resistant to other herbicides.
- It has a relatively long half-life, making it effective for extended weed control.
- This compound’s specific inhibition of elongase and cyclization enzymes sets it apart from other herbicides with different modes of action .
Properties
IUPAC Name |
2-chloro-N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClNO2/c1-4-12-8-6-7-11(3)14(12)16(10-18-5-2)13(17)9-15/h6-8H,4-5,9-10H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTNQPKFIQCLBDU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1N(COCC)C(=O)CCl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8023848 | |
Record name | Acetochlor | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8023848 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.77 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Light amber to violet oily liquid; [HSDB] Light yellow liquid; [MSDSonline] | |
Record name | Acetochlor | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/3414 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Boiling Point |
BP: 172 °C at 5 mm Hg, BP: 134 °C at 0.4 torr | |
Record name | ACETOCHLOR | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6550 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Flash Point |
>93 °C (tag closed cup) | |
Record name | ACETOCHLOR | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6550 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
In water, 233 mg/L at 25 °C, Soluble in 1,2-dichloroethane, p-xylene, n-heptane, Soluble in alcohol, acetone, toluene, carbon tetrachloride, Soluble in diethyl ether, benzene, chloroform, ethyl acetate | |
Record name | ACETOCHLOR | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6550 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.136 g/mL at 20 °C; 1.107 g/mL at 25 °C; 1.1 g/mL at 30 °C | |
Record name | ACETOCHLOR | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6550 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.000028 [mmHg], 2.2X10-2 mPa /1.67X10-7 mm Hg/ at 20 °C | |
Record name | Acetochlor | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/3414 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Record name | ACETOCHLOR | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6550 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Clear, viscous liquid, Pale straw-colored oil, Thick, oily liquid, light amber to violet | |
CAS No. |
34256-82-1 | |
Record name | Acetochlor | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=34256-82-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Acetochlor [ANSI:BSI:ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034256821 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acetochlor | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8023848 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)acetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.166 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | ACETOCHLOR | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8L08WMO94K | |
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Record name | ACETOCHLOR | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6550 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
10.6 °C | |
Record name | ACETOCHLOR | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6550 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mode of action of acetochlor?
A1: this compound is a herbicide that primarily acts by inhibiting the very-long-chain fatty acid (VLCFA) elongase enzyme. [] This enzyme is crucial for the biosynthesis of lipids, which are essential components of cell membranes. [, ]
Q2: What are the downstream effects of this compound's inhibition of VLCFA elongase?
A2: By inhibiting VLCFA elongase, this compound disrupts lipid biosynthesis, ultimately leading to the disruption of cell membrane formation and function. [, ] This disruption is particularly detrimental to emerging seedlings, making this compound effective as a pre-emergence herbicide. [, ]
Q3: What is the molecular formula and weight of this compound?
A3: The molecular formula of this compound is C14H20ClNO2, and its molecular weight is 269.77 g/mol.
Q4: Does the formulation of this compound affect its efficacy?
A4: Yes, research indicates that microencapsulated (ME) formulations of this compound tend to be less injurious to crops like rice and corn compared to emulsifiable concentrate (EC) formulations. [, , ] This difference is likely due to the controlled release mechanism of ME formulations, which can reduce the risk of immediate absorption and potential phytotoxicity. []
Q5: How does this compound behave in different soil types?
A5: this compound's behavior in soil is influenced by factors like soil texture and organic matter content. [, , ] In general, this compound tends to persist longer in finer-textured soils with higher organic matter content. [, ] Its adsorption to soil components can be affected by the presence of substances like humic acid, surfactants, and fertilizers. []
Q6: Have computational methods been used to study this compound?
A7: Yes, computational methods like molecular modeling and quantitative structure-activity relationship (QSAR) studies have been employed to understand the relationship between this compound's structure and its herbicidal activity. [] These methods can provide insights into the molecular interactions between this compound and its target enzyme, VLCFA elongase.
Q7: Are there formulation strategies to improve this compound's stability or delivery?
A10: Yes, microencapsulation has been explored as a formulation strategy to improve the stability and delivery of this compound. [, , ] This technology can help control the release of the herbicide, potentially extending its efficacy and reducing its environmental impact. []
Q8: What are the environmental concerns associated with this compound use?
A11: While this compound is not considered highly persistent in the environment, its presence has been detected in water resources, including groundwater, drainage water, and rivers. [, ] Monitoring studies have investigated its transport and fate in the environment to assess potential risks. [, ]
Q9: What are the known toxicological effects of this compound?
A12: this compound has been classified as a "probable human carcinogen" based on animal studies. [, , ] It has also been shown to induce nasal tumors in rats at high doses. [] Studies on zebrafish larvae indicated potential endocrine-disrupting effects, particularly on the thyroid system. [] Other studies on earthworms and amphibians have highlighted the potential for this compound to negatively impact these organisms. [, , , ]
Q10: How does this compound degrade in the environment?
A13: this compound degradation in soil is primarily driven by microbial activity. [, ] Studies using sterilized and non-sterile soil have demonstrated the significant role of microorganisms in breaking down the compound. [] Biodegradation pathways involve the formation of metabolites like this compound-ethane sulphonic acid and this compound-oxanilic acid. []
Q11: Are there alternative herbicides to this compound?
A15: Yes, several other herbicides are available with varying modes of action, including pendimethalin, pyroxasulfone, saflufenacil, S-metolachlor, atrazine, flumetsulam, dicamba, isoxaflutole/diflufenican, and mesotrione. [, , , , , , , ] The choice of herbicide often depends on factors like the target weed spectrum, crop tolerance, and resistance management considerations.
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